molecular formula C4H6Br2Cl2 B11969980 2,3-Dibromo-1,4-dichlorobutane CAS No. 4911-46-0

2,3-Dibromo-1,4-dichlorobutane

Cat. No.: B11969980
CAS No.: 4911-46-0
M. Wt: 284.80 g/mol
InChI Key: FPPZFTLHBVZMCA-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-dichlorobutane is an organic compound with the molecular formula C₄H₆Br₂Cl₂ and a molecular weight of 284.804 g/mol . It is a halogenated derivative of butane, featuring two bromine atoms and two chlorine atoms attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-1,4-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the bromination and chlorination of butane in the presence of halogenating agents such as bromine (Br₂) and chlorine (Cl₂). The reaction typically occurs under controlled conditions to ensure selective halogenation at the desired positions on the carbon chain .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in reactors where butane is exposed to bromine and chlorine gases under specific temperature and pressure conditions. The reaction is monitored to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1,4-dichlorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dibromo-1,4-dichlorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1,4-dichlorobutane involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-1,4-dichlorobutane is unique due to the presence of both bromine and chlorine atoms on the butane backbone. This dual halogenation provides distinct reactivity and makes it a valuable compound for various synthetic applications .

Properties

CAS No.

4911-46-0

Molecular Formula

C4H6Br2Cl2

Molecular Weight

284.80 g/mol

IUPAC Name

2,3-dibromo-1,4-dichlorobutane

InChI

InChI=1S/C4H6Br2Cl2/c5-3(1-7)4(6)2-8/h3-4H,1-2H2

InChI Key

FPPZFTLHBVZMCA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)Br)Br)Cl

Origin of Product

United States

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